molecular formula C12H17N3O6 B8345540 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE

1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE

Cat. No.: B8345540
M. Wt: 299.28 g/mol
InChI Key: HXUZIPDWMOKCCQ-UHFFFAOYSA-N
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Description

1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The tert-butyl and methyl groups are then added through alkylation reactions. The final step involves the esterification of the malonate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE: Unique due to its specific substitution pattern and functional groups.

    1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-AMINO-1H-PYRAZOL-5-YL)MALONATE: Similar structure but with an amino group instead of a nitro group.

    1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-HYDROXY-1H-PYRAZOL-5-YL)MALONATE: Contains a hydroxy group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitro group, in particular, allows for diverse chemical transformations and potential bioactivity .

Properties

Molecular Formula

C12H17N3O6

Molecular Weight

299.28 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-(2-methyl-4-nitropyrazol-3-yl)propanedioate

InChI

InChI=1S/C12H17N3O6/c1-12(2,3)21-11(17)8(10(16)20-5)9-7(15(18)19)6-13-14(9)4/h6,8H,1-5H3

InChI Key

HXUZIPDWMOKCCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=NN1C)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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